(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Overview
Description
(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate is a complex organic compound with a unique structure. This compound is characterized by its hexahydrocyclopenta[c]pyrrole core, which is substituted with tert-butyl, ethyl, and amino groups. The stereochemistry of the compound is defined by its specific configuration at multiple chiral centers, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate typically involves multiple steps, including the formation of the hexahydrocyclopenta[c]pyrrole core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the hexahydrocyclopenta[c]pyrrole core through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of tert-butyl, ethyl, and amino groups through substitution reactions.
Chiral Resolution: Separation of the desired stereoisomer using chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate include other hexahydrocyclopenta[c]pyrrole derivatives with different substituents. Examples include:
- (1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
- (1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-methylhexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the amino group, which can impart distinct chemical and biological properties compared to its analogues.
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (3S,3aS,6R,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-5-20-13(18)12-9-6-7-11(16)10(9)8-17(12)14(19)21-15(2,3)4/h9-12H,5-8,16H2,1-4H3/t9-,10-,11+,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRXFKLRIKSJTG-YFKTTZPYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2CN1C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]2CC[C@H]([C@H]2CN1C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.